![molecular formula C12H12N4O4 B1394499 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-08-6](/img/structure/B1394499.png)
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is used for research purposes .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are not available, it’s known that pyrazole derivatives can undergo a variety of reactions. For instance, the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Physical And Chemical Properties Analysis
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a predicted melting point of 202-204°C and a predicted boiling point of 463.5°C at 760 mmHg . The predicted density is 1.5 g/cm3, and the refractive index is n20D 1.65 .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives, like EPP-1, EPP-2, and EPP-3, have been studied for their corrosion inhibition properties on mild steel, crucial for industrial applications. EPP-1, in particular, showed a high efficiency of 98.8% at 100 mg/L concentration, as confirmed by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. Surface analysis via SEM and AFM revealed the formation of protective films on metal surfaces, indicating a potent application in corrosion prevention (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Novel Derivatives
The compound is used in synthesizing various novel derivatives. For instance, it plays a key role in producing pyrazole carboxylic acid derivatives, which have been shown to inhibit carbonic anhydrase isoenzymes, suggesting potential in medical applications (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010). Another study explored the molecular structures of related compounds, revealing intramolecular N-H...O bonds and almost planar ring formations, significant for understanding their chemical behavior (Wu et al., 2005).
Pharmaceutical Applications
In pharmaceutical research, derivatives of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some synthesized compounds, such as 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, displayed significant analgesic and anti-inflammatory activities, suggesting potential as novel therapeutic agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCFASFYYFHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693341 | |
Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
866838-08-6 | |
Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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